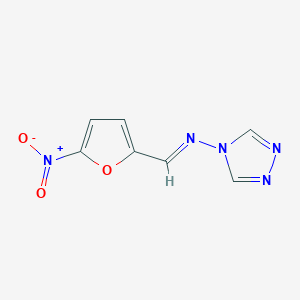
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate, also known as CQAS, is a chemical compound that has been widely used in scientific research for its unique properties. CQAS is a sulfonamide derivative that has been synthesized and studied extensively due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate is not fully understood. It is believed that the compound exerts its biological effects by inhibiting the activity of certain enzymes or proteins. 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain bacterial enzymes, making it a potential candidate for the development of new antibiotics.
Biochemical and Physiological Effects
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and carbonic anhydrase. 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate in lab experiments is its unique properties. The compound has been shown to selectively bind to copper ions, making it a useful tool for studying copper ion homeostasis in cells. In addition, 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a potential candidate for the development of new drugs. However, one limitation of using 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate in lab experiments is its potential toxicity. The compound has been shown to induce oxidative stress and cell death, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate. One potential area of research is the development of new drugs based on the compound's anti-tumor and anti-bacterial properties. Another area of research is the development of new fluorescent probes for the detection of metal ions in biological samples. In addition, further studies are needed to fully understand the mechanism of action of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate and its potential toxicity. Overall, the study of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has the potential to lead to new insights into the biology of cells and the development of new drugs.
Conclusion
In conclusion, 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate, or 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate, is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. The compound has been synthesized and studied extensively for its potential applications in various fields, including anti-inflammatory, anti-tumor, and anti-bacterial research. 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has also been used as a fluorescent probe for the detection of metal ions in biological samples. Further research is needed to fully understand the mechanism of action of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate and its potential toxicity.
Synthesemethoden
The synthesis of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate involves the reaction of 8-chloroquinoline with 4-aminobenzenesulfonamide in the presence of acetic anhydride. The resulting product is purified and recrystallized to obtain 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has also been used as a fluorescent probe for the detection of metal ions in biological samples. The compound has been shown to selectively bind to copper ions, making it a useful tool for studying copper ion homeostasis in cells.
Eigenschaften
Produktname |
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate |
|---|---|
Molekularformel |
C17H13ClN2O4S |
Molekulargewicht |
376.8 g/mol |
IUPAC-Name |
(5-chloroquinolin-8-yl) 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C17H13ClN2O4S/c1-11(21)20-12-4-6-13(7-5-12)25(22,23)24-16-9-8-15(18)14-3-2-10-19-17(14)16/h2-10H,1H3,(H,20,21) |
InChI-Schlüssel |
AAJJJQPGWIENPK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





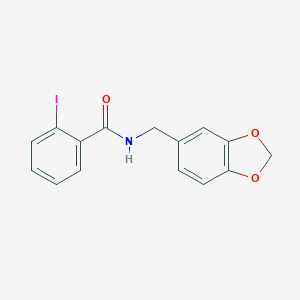



![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
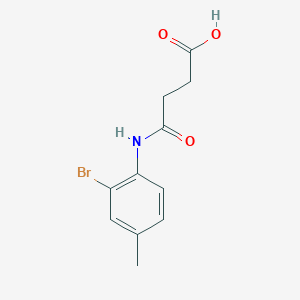
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)
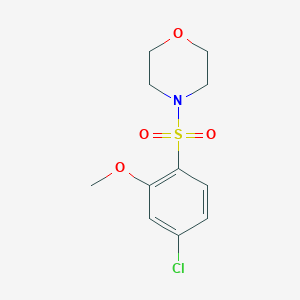
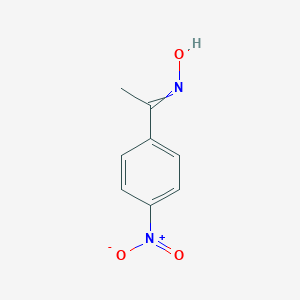
![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)
